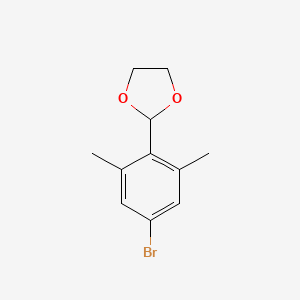
2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane
Übersicht
Beschreibung
2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane, also known as BDMD, is a chemical compound that has gained significant attention in scientific research. BDMD is a heterocyclic organic compound that belongs to the family of dioxolanes. It is a colorless liquid that is soluble in organic solvents like ethanol and acetone. BDMD has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications in Stereoselective Reactions
Research has demonstrated the utility of derivatives of 1,3-dioxolane in catalyzing stereoselective reactions. For instance, α,α,α′,α′-tetra(3,5-dimethylphenyl)-1,3-dioxolanes, structurally similar to 2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane, have been synthesized and used as catalysts in Diels-Alder reactions. The substituents in the 2-position of the dioxolane ring, like the 4-bromo-2,6-dimethylphenyl group, significantly influence the asymmetric induction in these reactions, affecting the enantiomer production of the cycloadducts (Altava et al., 1997).
Use in Synthesizing Heterocyclic Systems
4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one, a compound related to 2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane, has been used as a “masked” α-Bromo-α'-Hydroxy Ketone in synthesizing various heterocyclic systems. This application demonstrates the compound's potential in creating complex organic structures, including imidazopyridinyl propanols and oxazolidinone derivatives (Bogolyubov et al., 2004).
Polymer Synthesis
In polymer science, derivatives of 2,6-dimethylphenol, which are structurally similar to 2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane, have been used in the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide). This process involves phase transfer catalyzed polymerization, showcasing the compound's relevance in developing high molecular weight polymers with specific end-group functionalities (Percec & Wang, 1990).
Fluorescence and Structural Studies
2-(Dimesitylboryl)benzylideneamines synthesized from 2-(2-bromophenyl)-dioxolane, which is closely related to 2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane, exhibit green fluorescence. This characteristic is crucial for applications in fluorescence-based sensing and imaging technologies. The emission properties and molecular structures of these compounds have been extensively studied, highlighting the role of dioxolane derivatives in advanced material sciences (García-Hernández & Gabbaï, 2009).
Aggregation Studies in Solvents
Lithium 2,6-dimethylphenolate, structurally similar to 2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane, has been studied for its aggregation behavior in weakly polar aprotic solvents like 1,3-dioxolane. Understanding the structural factors controlling aggregation is essential in synthetic organic chemistry, particularly in reactions involving organic lithium salts in aprotic solvents (Jackman & Smith, 1988).
Eigenschaften
IUPAC Name |
2-(4-bromo-2,6-dimethylphenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-7-5-9(12)6-8(2)10(7)11-13-3-4-14-11/h5-6,11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYAPBUKMMHVMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2OCCO2)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547426 | |
| Record name | 2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane | |
CAS RN |
88679-81-6 | |
| Record name | 2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



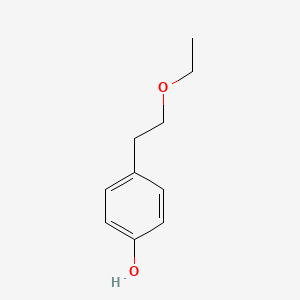
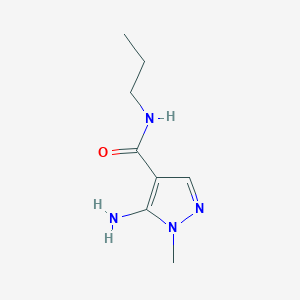
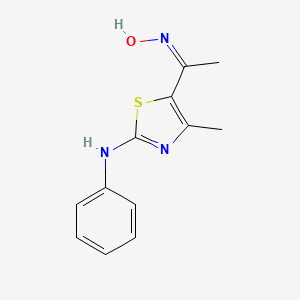
![1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]-](/img/structure/B3058185.png)
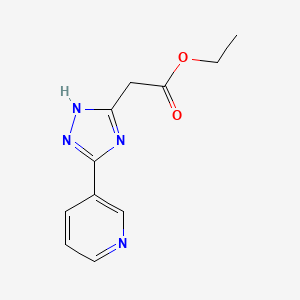
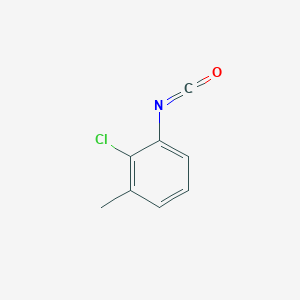
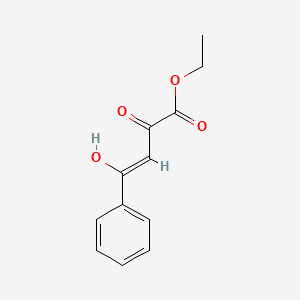

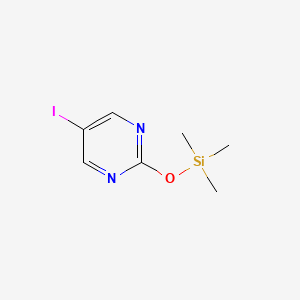


![2-Propanone, 1-[4-(methylsulfonyl)phenyl]-](/img/structure/B3058197.png)

![4-[(3,4-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B3058203.png)